

Application Notes and Protocols for PD1-PDL1-IN 1 in Cancer Therapy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PD1-PDL1-IN 1, also referred to as PDI-1, is a potent, small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction. As an immune checkpoint inhibitor, it holds promise for cancer immunotherapy by disrupting the immunosuppressive signaling that allows tumor cells to evade the host immune system. Unlike monoclonal antibody-based immunotherapies, small molecule inhibitors like **PD1-PDL1-IN 1** may offer advantages such as oral bioavailability and improved tumor penetration.

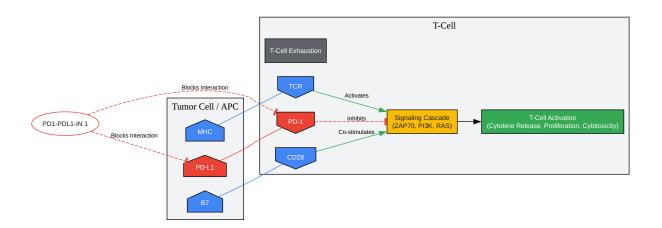
Important Note: The following application notes and protocols are based on preclinical monotherapy studies. To date, there is a lack of publicly available data on the use of **PD1-PDL1-IN 1** in combination with other cancer therapies. The information provided herein is intended for research purposes only and is derived from the study by Wang et al. (2021) in Frontiers in Immunology.

Mechanism of Action

PD1-PDL1-IN 1 functions by competitively inhibiting the binding of PD-1 to its ligand, PD-L1.[1] [2] This blockade prevents the downstream signaling cascade that leads to T-cell exhaustion and suppression of the anti-tumor immune response.[1][3] By restoring T-cell activity, **PD1-PDL1-IN 1** enhances the ability of the immune system to recognize and eliminate cancer cells. Docking simulations suggest that **PD1-PDL1-IN 1** binds to a region of human PD-1 near serine



57, a site distinct from the binding location of the monoclonal antibody nivolumab.[1][3] This non-overlapping binding site raises the possibility of future synergistic applications with other PD-1/PD-L1 axis inhibitors.[1][3]



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Figure 1: Signaling pathway of PD-1/PD-L1 and the inhibitory action of PD1-PDL1-IN 1.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of **PD1-PDL1-IN 1** as a monotherapy.

Table 1: In Vitro Activity of PD1-PDL1-IN 1



Assay	Target	Cell Line	Result
Competitive ELISA	Human PD-1/PD-L1 Binding	-	Competitive Inhibition
T-Cell Cytotoxicity	Human NSCLC (NCI- H1975, A549)	Activated Human CD3+ T-cells	Enhanced Cytotoxicity
T-Cell Cytotoxicity	Human Melanoma (A375, SK-MEL-2)	Activated Human CD3+ T-cells	Enhanced Cytotoxicity
Cytokine Production	-	Activated Human CD3+ T-cells	Increased Granzyme B, Perforin, and Inflammatory Cytokines

| NFAT Reporter Assay | TCR-mediated Activation | PD-1/PD-L1 dependent | Direct increase in NFAT activation |

Table 2: In Vivo Anti-Tumor Efficacy of PD1-PDL1-IN 1



Tumor Model	Treatment Group	Dosage	Tumor Growth Inhibition	Key Biomarker Changes
hPD-L1- transfected mouse lung cancer	PD1-PDL1-IN 1	2 or 4 mg/kg (i.p.)	Significant reduction in tumor growth	Increased tumor- infiltrating CD8+ T-cells, Decreased FoxP3+ CD4+ T-cells, Decreased PD- L1 expressing tumor cells, Increased inflammatory cytokines
hPD-L1- transfected mouse melanoma	PD1-PDL1-IN 1	4 or 8 mg/kg (i.p.)	Significant reduction in tumor growth	Increased tumor- infiltrating CD8+ T-cells, Decreased FoxP3+ CD4+ T- cells, Decreased PD-L1 expressing tumor cells, Increased inflammatory cytokines

 $|\ hPD-L1-transfected\ mouse\ melanoma\ |\ Atezolizumab\ (anti-PD-L1\ mAb)\ |\ 10\ mg/kg\ (i.p.)\ |$ Comparable to **PD1-PDL1-IN 1** | Not specified |

Experimental Protocols

Protocol 1: In Vitro T-Cell Mediated Tumor Cell Cytotoxicity Assay



This protocol is designed to assess the ability of **PD1-PDL1-IN 1** to enhance the cytotoxic activity of T-cells against cancer cell lines.

Materials:

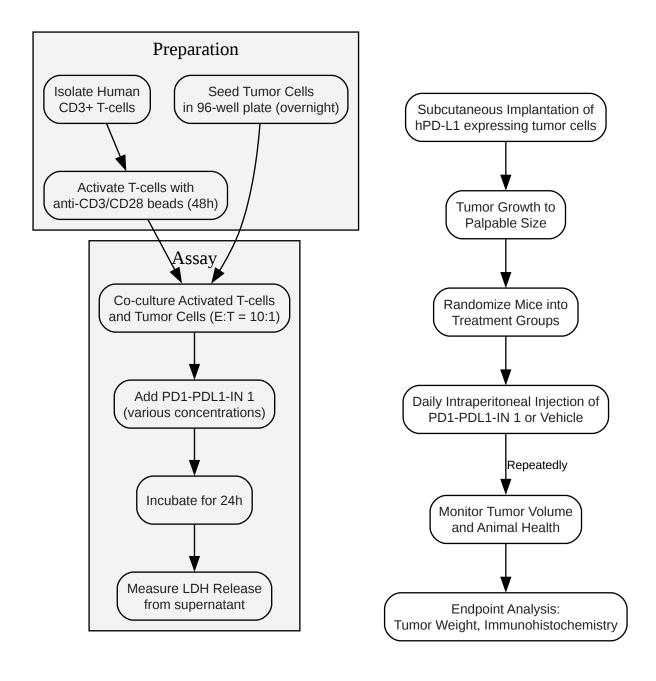
- Human peripheral blood mononuclear cells (PBMCs)
- CD3+ T-cell isolation kit
- Anti-CD3/CD28-coupled beads
- Human cancer cell lines (e.g., NCI-H1975, A549, A375, SK-MEL-2)
- PD1-PDL1-IN 1
- Complete RPMI-1640 medium
- Fetal bovine serum (FBS)
- Penicillin-Streptomycin
- Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

- Isolate human CD3+ T-cells from PBMCs using a magnetic-activated cell sorting (MACS) or similar kit according to the manufacturer's instructions.
- Activate the isolated CD3+ T-cells by culturing them with anti-CD3/CD28-coupled beads for 48 hours in complete RPMI-1640 medium.
- Seed the target cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
- On the day of the assay, remove the culture medium from the cancer cells and add the activated T-cells at an effector-to-target (E:T) ratio of 10:1.



- Treat the co-cultures with varying concentrations of **PD1-PDL1-IN 1** (e.g., 0.1, 1, 10 μ M) or a vehicle control (e.g., DMSO).
- Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
- Measure T-cell mediated cytotoxicity by quantifying the release of LDH into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's protocol.
- Calculate the percentage of specific lysis according to the kit's instructions.





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References

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